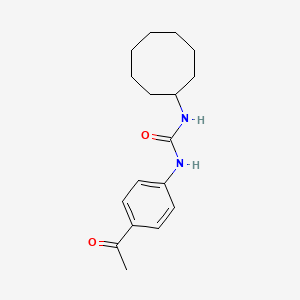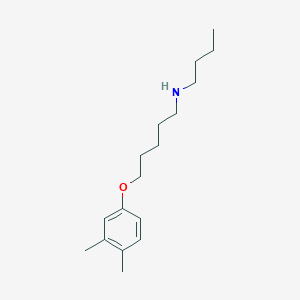![molecular formula C21H22O3 B4921033 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPN and is synthesized by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base.
Applications De Recherche Scientifique
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. In drug discovery, EPN has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In material science, EPN has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, EPN has been used as a pesticide to control the population of insect pests.
Mécanisme D'action
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that EPN can inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. In addition, EPN has been found to interact with DNA, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that EPN can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and modulate the activity of enzymes involved in cancer cell proliferation, such as COX-2 and MMP-9. In addition, EPN has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. The limitations of using EPN in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene. These include:
1. Further investigation of the mechanism of action of EPN to better understand its anti-inflammatory and anti-cancer properties.
2. Development of new EPN-based materials with unique properties for various applications in material science.
3. Exploration of the potential use of EPN as a pesticide for the control of insect pests.
4. Investigation of the potential use of EPN in combination with other drugs for the treatment of inflammatory diseases and cancer.
5. Optimization of the synthesis method of EPN to improve its yield and purity.
Conclusion:
This compound is a chemical compound that has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to better understand the mechanism of action of EPN and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is carried out by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base. The reaction mechanism involves the substitution of the bromine atom in the 3-(3-ethoxyphenoxy)propyl bromide with the naphthalene ring, resulting in the formation of EPN. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-18-10-6-11-19(16-18)23-14-7-15-24-21-13-5-9-17-8-3-4-12-20(17)21/h3-6,8-13,16H,2,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGNNORFNQFWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)

![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)



![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)

![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
